Usp7-IN-6

Description

BenchChem offers high-quality Usp7-IN-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Usp7-IN-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C41H43N7O4S |

|---|---|

Molecular Weight |

729.9 g/mol |

IUPAC Name |

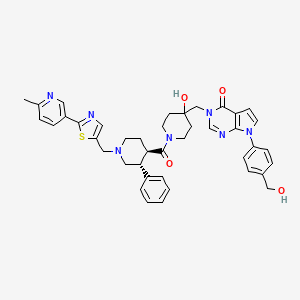

7-[4-(hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[(3R,4R)-1-[[2-(6-methyl-3-pyridinyl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C41H43N7O4S/c1-28-7-10-31(21-42-28)38-43-22-33(53-38)23-45-17-13-34(36(24-45)30-5-3-2-4-6-30)39(50)46-19-15-41(52,16-20-46)26-47-27-44-37-35(40(47)51)14-18-48(37)32-11-8-29(25-49)9-12-32/h2-12,14,18,21-22,27,34,36,49,52H,13,15-17,19-20,23-26H2,1H3/t34-,36+/m1/s1 |

InChI Key |

PUQFMCKPVRDHQB-VHFKIGOXSA-N |

Isomeric SMILES |

CC1=NC=C(C=C1)C2=NC=C(S2)CN3CC[C@H]([C@@H](C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NC=C(S2)CN3CCC(C(C3)C4=CC=CC=C4)C(=O)N5CCC(CC5)(CN6C=NC7=C(C6=O)C=CN7C8=CC=C(C=C8)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Usp7-IN-6: An In-Depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The detailed experimental protocols and a comprehensive set of quantitative data for the specific compound Usp7-IN-6 are not fully available in the public domain. This guide summarizes the available data for Usp7-IN-6 and provides a detailed overview of the generally accepted mechanism of action for potent and selective USP7 inhibitors, which is inferred to be the mechanism for Usp7-IN-6. The experimental protocols provided are representative examples from the field of USP7 inhibitor characterization and should be regarded as such.

Core Mechanism of Action

Usp7-IN-6 is a potent inhibitor of Ubiquitous Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of protein stability and degradation. USP7 is a key regulator of the MDM2-p53 tumor suppressor pathway.[1][2] Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation.[1][2] USP7 can deubiquitinate and stabilize MDM2, thereby promoting the degradation of p53.[1][2]

The primary mechanism of action of USP7 inhibitors like Usp7-IN-6 is the disruption of this cycle. By inhibiting the deubiquitinating activity of USP7, the auto-ubiquitination of MDM2 is enhanced, leading to its degradation. The subsequent decrease in MDM2 levels results in the accumulation and activation of p53.[1][2] Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and tumor growth inhibition.[1]

Quantitative Data

The publicly available quantitative data for Usp7-IN-6 is limited. The compound is identified as example 25 in patent WO2017212010A1 and has been shown to be a potent inhibitor of USP7 in biochemical assays.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| Usp7-IN-6 | Biochemical Assay | USP7 | 6.8 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the core signaling pathway affected by Usp7-IN-6 and other potent USP7 inhibitors.

Experimental Protocols

While specific protocols for Usp7-IN-6 are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize potent and selective USP7 inhibitors.

Biochemical Deubiquitinase Assay (Ubiquitin-Rhodamine 110)

This assay is used to determine the in vitro potency of a compound against the USP7 enzyme.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-Rhodamine 110 substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

-

Test compound (Usp7-IN-6) dissolved in DMSO

-

384-well, black, low-volume microplates

-

Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In the microplate, add the test compound to the assay buffer.

-

Add the recombinant USP7 enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate to each well.

-

Immediately begin kinetic reading of the fluorescence signal on a plate reader every 60 seconds for 30-60 minutes.

-

The rate of increase in fluorescence is proportional to the USP7 enzyme activity.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Target Engagement Assay (Western Blot)

This assay is used to confirm that the compound engages and inhibits USP7 within a cellular context, leading to the expected downstream effects on protein levels.

Materials:

-

Human cancer cell line with wild-type p53 (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compound (Usp7-IN-6) dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-USP7, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an ECL substrate and capture the image.

-

Analyze the band intensities to determine the effect of the compound on the protein levels of MDM2, p53, and USP7.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of a novel USP7 inhibitor.

References

Validating the Target Engagement of USP7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology and other diseases due to its critical role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and immune response.[1] A key function of USP7 is the deubiquitination and subsequent stabilization of the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[2] Inhibition of USP7 leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which can trigger apoptosis in cancer cells.[3][4] This guide provides a comprehensive overview of the experimental methodologies used to validate the target engagement and cellular activity of USP7 inhibitors, using data from well-characterized compounds as illustrative examples in the absence of publicly available information for a specific inhibitor designated "Usp7-IN-6."

Data Presentation: In Vitro and Cellular Activity of Representative USP7 Inhibitors

The following tables summarize the quantitative data for several potent and selective USP7 inhibitors, which serve as a benchmark for the validation of new chemical entities targeting USP7.

| Compound | USP7 Biochemical IC50 (nM) | Cellular EC50 (p53 accumulation, µM) | Cell Viability IC50 (nM) | Reference Cell Line |

| FX1-5303 | <10 | <1 | Not Reported | MM.1S |

| FT671 | Not Reported | Not Reported | 33 | MM.1S |

| GNE-6640/GNE-6776 | Not Reported | Not Reported | Varies (see original publication) | Panel of 181 cell lines |

| Almac4 | Not Reported | Not Reported | Varies (p53 WT neuroblastoma lines) | Neuroblastoma cell lines |

Table 1: Potency and Cellular Activity of Representative USP7 Inhibitors. [3][4][5][6]

| Target | Effect of USP7 Inhibition | Key Regulated Proteins |

| USP7 | Destabilization | MDM2, N-Myc, UHRF1, DNMT1 |

| p53 | Stabilization and Activation | p21, PUMA, MDM2 (transcript) |

Table 2: Effect of USP7 Inhibition on Key Target Proteins. [3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of USP7 inhibitors are provided below.

USP7 Biochemical Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of purified USP7.

Methodology:

-

Recombinant human USP7 enzyme is incubated with the test compound at various concentrations in an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Triton X-100).

-

The reaction is initiated by adding a fluorogenic ubiquitin substrate, such as ubiquitin-AMC (7-amino-4-methylcoumarin) or a di-ubiquitin substrate.

-

The cleavage of the substrate by USP7 results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader (Excitation/Emission ~360/460 nm).

-

The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%.

Cellular Target Engagement: Western Blot Analysis

Objective: To confirm that the inhibitor engages USP7 in a cellular context, leading to the expected downstream effects on its substrates.

Methodology:

-

Cancer cell lines with wild-type p53 (e.g., HCT116, U2OS, MM.1S) are seeded in 6-well plates.

-

Cells are treated with the test compound at various concentrations for a specified period (e.g., 4, 8, 16, 24 hours).

-

Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against USP7, MDM2, p53, and p21. A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry analysis is performed to quantify the changes in protein levels. A successful USP7 inhibitor should lead to a decrease in MDM2 levels and a corresponding increase in p53 and p21 levels.[3][4]

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of the physical binding of the inhibitor to USP7 within intact cells.

Methodology:

-

Cells are treated with the test compound or vehicle control for a defined period.

-

The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

-

The cells are then lysed by freeze-thaw cycles.

-

The lysates are centrifuged to pellet the aggregated, denatured proteins.

-

The supernatant containing the soluble protein fraction is collected.

-

The amount of soluble USP7 at each temperature is quantified by western blotting or other protein detection methods.

-

Ligand binding is expected to stabilize the protein, resulting in a shift of the melting curve to higher temperatures for the compound-treated samples compared to the vehicle control.

Mandatory Visualizations

Signaling Pathway of USP7 Inhibition

Caption: The signaling cascade initiated by USP7 inhibition.

Experimental Workflow for Target Validation

Caption: A streamlined workflow for validating USP7 inhibitors.

Logical Relationship of USP7 Inhibition and p53 Activation

Caption: The logical progression from USP7 inhibition to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rapt.com [rapt.com]

- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Usp7-IN-6: A Comprehensive Technical Guide to its Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator in numerous cellular processes, including DNA damage repair, cell cycle progression, and immune response. Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. Usp7-IN-6 is a potent inhibitor of USP7 that has garnered significant interest within the research community. This technical guide provides an in-depth overview of the binding affinity and kinetics of Usp7-IN-6, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways involving USP7.

Binding Affinity and Kinetics of Usp7-IN-6

Usp7-IN-6 demonstrates high-affinity binding to USP7. The following table summarizes the key quantitative data reported for this interaction.

| Parameter | Value | Method | Reference |

| IC50 | 6.8 nM | Biochemical Assay | [1][2] |

| Kd | 34.6 nM | Not Specified |

Note: While a Kd value has been reported, the specific experimental methodology used for its determination is not detailed in the currently available public literature. Kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) for Usp7-IN-6 are also not publicly available at this time.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific protocols used for Usp7-IN-6 are not fully detailed in the public domain, this section outlines standardized methodologies for the key experiments cited.

Biochemical Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 of Usp7-IN-6 was likely determined using a biochemical assay that measures the enzymatic activity of USP7 in the presence of the inhibitor. A common method for this is a fluorescence-based assay.

Principle: This assay utilizes a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine110 or ubiquitin-AMC. When the substrate is cleaved by active USP7, the fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor like Usp7-IN-6 will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human USP7 protein in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Prepare a stock solution of the fluorogenic ubiquitin substrate (e.g., Ub-AMC) in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of Usp7-IN-6 in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well microplate, add a fixed concentration of USP7 enzyme to each well.

-

Add the serially diluted Usp7-IN-6 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.

-

Plot the percentage of USP7 inhibition versus the logarithm of the Usp7-IN-6 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics (General Protocol)

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It can be used to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, e.g., USP7) is immobilized on the sensor surface, and the other (the analyte, e.g., Usp7-IN-6) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

General Protocol:

-

Immobilization of Ligand (USP7):

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject a solution of recombinant USP7 at a suitable concentration in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine-HCl.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of the analyte (Usp7-IN-6) in running buffer (e.g., HBS-EP+ buffer).

-

Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate. This is the association phase .

-

After the injection, flow running buffer over the surface to allow the bound analyte to dissociate. This is the dissociation phase .

-

Between each analyte injection cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove all bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic parameters kon and koff.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity (General Protocol)

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes that occur during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains one of the binding partners (e.g., USP7), and a syringe is used to titrate the other binding partner (e.g., Usp7-IN-6) into the sample cell in small aliquots. The instrument measures the heat released or absorbed upon each injection.

General Protocol:

-

Sample Preparation:

-

Prepare solutions of USP7 and Usp7-IN-6 in the same, well-matched buffer to minimize heats of dilution. Dialysis is often recommended.

-

Degas the solutions to prevent air bubbles in the system.

-

Determine the accurate concentrations of both protein and inhibitor solutions.

-

-

ITC Experiment:

-

Load the USP7 solution into the sample cell and the Usp7-IN-6 solution into the titration syringe.

-

Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

-

Perform an initial small injection to avoid artifacts from syringe placement, followed by a series of injections of the inhibitor into the protein solution.

-

-

Data Analysis:

-

The raw data consists of a series of heat-flow peaks corresponding to each injection.

-

The area under each peak is integrated to determine the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

This isotherm is then fitted to a suitable binding model (e.g., a single-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

USP7 Signaling Pathways

USP7 is a key deubiquitinating enzyme that regulates the stability and function of a wide array of proteins, thereby influencing multiple critical cellular signaling pathways. Understanding these pathways provides context for the therapeutic potential of USP7 inhibitors like Usp7-IN-6.

The p53-MDM2 Pathway

One of the most well-characterized roles of USP7 is its regulation of the p53 tumor suppressor pathway. USP7 can deubiquitinate and stabilize both p53 and its primary E3 ubiquitin ligase, MDM2. This dual role creates a finely tuned regulatory balance. Inhibition of USP7 leads to the destabilization of MDM2, which in turn allows for the accumulation and activation of p53, promoting cell cycle arrest and apoptosis in cancer cells.

Caption: The regulatory role of USP7 in the p53-MDM2 signaling pathway.

DNA Damage Response (DDR) Pathway

USP7 plays a crucial role in the DNA Damage Response (DDR) by deubiquitinating and stabilizing several key proteins involved in DNA repair and cell cycle checkpoint control. For instance, USP7 can stabilize proteins such as Claspin and Rad18, which are essential for the ATR-Chk1 signaling cascade and translesion synthesis, respectively. By inhibiting USP7, the stability of these DDR proteins can be compromised, potentially sensitizing cancer cells to DNA-damaging agents.

Caption: USP7's involvement in the DNA Damage Response pathway.

Experimental Workflow for Binding Affinity Determination

The determination of binding affinity and kinetics for a small molecule inhibitor like Usp7-IN-6 typically follows a structured workflow involving multiple biophysical techniques to ensure data accuracy and robustness.

Caption: A typical experimental workflow for characterizing inhibitor binding.

Conclusion

Usp7-IN-6 is a potent inhibitor of USP7 with high binding affinity. While detailed kinetic and thermodynamic parameters are not yet fully available in the public domain, the provided data and standardized protocols offer a strong foundation for researchers in the field of drug discovery and chemical biology. The crucial role of USP7 in key cancer-related signaling pathways underscores the therapeutic potential of inhibitors like Usp7-IN-6. Further studies to elucidate the complete kinetic and thermodynamic profile of Usp7-IN-6 will be invaluable for its continued development and for understanding the intricacies of USP7 inhibition.

References

An In-depth Technical Guide to the Cellular Pathways Affected by Selective USP7 Inhibitors

Introduction: This technical guide provides a comprehensive overview of the core cellular pathways modulated by the inhibition of Ubiquitin-Specific Protease 7 (USP7). While the initial topic of interest was the specific inhibitor Usp7-IN-6, a thorough review of publicly available scientific literature revealed a lack of specific data for this compound. Therefore, this whitepaper focuses on the well-characterized effects of a class of selective USP7 inhibitors, drawing on data from extensively studied molecules such as FT671, P5091, and Almac4. The mechanisms and cellular consequences described herein are representative of the effects expected from potent and selective inhibition of USP7, providing a robust framework for researchers, scientists, and drug development professionals.

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in maintaining cellular homeostasis by removing ubiquitin tags from a wide array of protein substrates, thereby rescuing them from proteasomal degradation.[1] Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling therapeutic target.[2] Inhibition of USP7 disrupts the stability of its substrates, triggering a cascade of events that profoundly impact cell fate. This guide will delve into the primary signaling pathways affected, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

The p53-Mdm2 Pathway and Induction of Apoptosis

The most well-documented consequence of USP7 inhibition is the activation of the p53 tumor suppressor pathway.[3] Under normal conditions, USP7 deubiquitinates and stabilizes Mdm2, an E3 ubiquitin ligase that, in turn, targets p53 for degradation.[4] By inhibiting USP7, Mdm2 becomes auto-ubiquitinated and is degraded, leading to the stabilization and accumulation of p53.[5] Activated p53 then transcriptionally upregulates target genes, such as p21 (CDKN1A) and PUMA, which drive cell cycle arrest and apoptosis, respectively.[3]

Beyond the canonical p53-Mdm2 axis, USP7 inhibitors can also induce apoptosis through mechanisms involving endoplasmic reticulum (ER) stress and oxidative stress, stemming from the accumulation of polyubiquitinated proteins.[6]

Caption: USP7 inhibition disrupts the Mdm2-p53 axis, leading to apoptosis.

Quantitative Data: Induction of Apoptosis by USP7 Inhibitors

| Cell Line | Inhibitor | Concentration (µM) | Duration (h) | Outcome | Reference |

| SK-N-SH (Neuroblastoma) | Almac4 | 1 | 48 | >3-fold increase in total caspase count | [5] |

| IMR-32 (Neuroblastoma) | Almac4 | 1 | 48 | ~2.5-fold increase in total caspase count | [5] |

| NB-10 (Neuroblastoma) | Almac4 | 1 | 48 | ~2-fold increase in total caspase count | [5] |

| LAN-5 (Neuroblastoma) | Almac4 | 1 | 48 | >4-fold increase in total caspase count | [5] |

Experimental Protocol: Apoptosis Analysis by Annexin V/PI Staining

This protocol describes a common method for quantifying apoptosis in cells treated with a USP7 inhibitor.

-

Cell Seeding and Treatment:

-

Seed cells (e.g., HCT116, SK-N-SH) in 6-well plates at a density of 3 x 10⁵ cells/well.

-

Allow cells to adhere for 24 hours in complete culture medium.

-

Treat cells with the USP7 inhibitor (e.g., Usp7-IN-6) at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE).

-

Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells immediately using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm.

-

Gate the cell populations to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the inhibitor.

-

Disruption of Cell Cycle Progression

USP7 plays a multifaceted role in cell cycle regulation.[7] Its inhibition has been shown to cause cell cycle arrest, although the specific phase of arrest can be cell-type dependent.[8] A key mechanism involves the untimely activation of Cyclin-Dependent Kinase 1 (CDK1).[9] USP7 interacts with and supports the cytoplasmic localization of Protein Phosphatase 2A (PP2A), which acts as a brake on CDK1 activity during interphase. Inhibition of USP7 leads to the nuclear translocation and inactivation of PP2A, resulting in widespread, premature activation of CDK1. This aberrant CDK1 activity during S-phase can induce DNA damage and is toxic to the cell.[9]

Caption: USP7 inhibition causes cell cycle arrest via PP2A/CDK1 dysregulation.

Quantitative Data: Cell Cycle Arrest Induced by USP7 Inhibitors

| Cell Line | Inhibitor | Concentration (µM) | Duration (h) | Outcome (% change in cell population) | Reference |

| MKN45 (Gastric Cancer) | USP7 shRNA | N/A | N/A | G0/G1 phase increased by ~15% | [8] |

| BGC-823 (Gastric Cancer) | USP7 shRNA | N/A | N/A | G0/G1 phase increased by ~10% | [8] |

| MCF7 (Breast Cancer) | p5091 | 10 | 48 | G1 phase increased by 11.54%; G2/M decreased by 11.86% | [10] |

| T47D (Breast Cancer) | p5091 | 10 | 72 | G1 phase increased by 14.45% | [10] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the procedure for analyzing cell cycle distribution following treatment with a USP7 inhibitor.

-

Cell Culture and Treatment:

-

Plate 3-5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with the desired concentrations of the USP7 inhibitor or vehicle control for the specified time (e.g., 48 or 72 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest cells (including floating cells) and wash once with PBS.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer, measuring the fluorescence of PI.

-

Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.

-

Impairment of the DNA Damage Response (DDR)

USP7 is a master regulator of genome stability, playing crucial roles in multiple DNA repair pathways.[2] It stabilizes key DDR proteins by deubiquitinating them. Notable substrates include proteins involved in nucleotide excision repair (NER), double-strand break repair, and DNA damage bypass.[2][11] For instance, USP7 stabilizes RNF168, an E3 ligase critical for the ubiquitin-dependent signaling cascade that recruits downstream repair factors like BRCA1 and 53BP1 to sites of DNA damage.[2] Inhibition of USP7 can therefore compromise the formation of these repair foci, impairing the overall DNA damage response and sensitizing cancer cells to genotoxic agents.[12]

Caption: USP7 inhibition impairs DNA damage response by destabilizing RNF168.

Experimental Protocol: Immunofluorescence for DNA Damage Foci

This method is used to visualize the recruitment of DDR proteins to sites of DNA damage.

-

Cell Culture and Damage Induction:

-

Grow cells on glass coverslips in a 12-well plate.

-

Pre-treat with the USP7 inhibitor or vehicle for a defined period (e.g., 2-4 hours).

-

Induce DNA damage using an appropriate agent (e.g., expose to ionizing radiation [IR] at 10 Gy or UV radiation).

-

Allow cells to recover for a specific time (e.g., 1-6 hours) to permit foci formation.

-

-

Fixation and Permeabilization:

-

Wash cells twice with PBS.

-

Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Incubate with primary antibodies against DDR markers (e.g., anti-γH2AX, anti-53BP1) diluted in 1% BSA/PBS overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Image the cells using a fluorescence or confocal microscope.

-

Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ) to assess the impact of USP7 inhibition on the DNA damage response.

-

Modulation of Other Key Signaling Pathways

Proteomic and genetic studies have revealed that USP7's influence extends to a wide network of cellular pathways. Inhibition of USP7 can affect:

-

Wnt/β-Catenin Signaling: USP7 can act as both a positive and negative regulator of this pathway depending on the cellular context, for instance by stabilizing Axin, a key component of the β-catenin destruction complex.[4][11]

-

PI3K/Akt/FOXO and AMPK Signaling: Proteomic analysis in melanoma cells showed that USP7 knockdown affects key proteins in these pathways, which are central to cell growth, proliferation, and metabolism.[13]

-

NF-κB Signaling: USP7 can deubiquitinate components of the NF-κB pathway, influencing inflammation and immune responses.[11]

-

Immune Regulation: USP7 stabilizes the transcription factor Foxp3, which is essential for the function of regulatory T cells (Tregs). Inhibiting USP7 can reduce the immunosuppressive function of Tregs, suggesting a role for these inhibitors in cancer immunotherapy.[14]

General Experimental Workflow

The investigation of a novel USP7 inhibitor like Usp7-IN-6 typically follows a structured workflow to characterize its cellular effects, from initial target engagement to downstream phenotypic outcomes.

References

- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]

- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP7 attenuates endoplasmic reticulum stress-induced apoptotic cell death through deubiquitination and stabilization of FBXO7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ubiquitin specific protease 7 is a potential therapeutic target for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Role for ubiquitin-specific protease 7 (USP7) in the treatment and the immune response to hepatocellular carcinoma: potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of USP7 Inhibition on the p53-MDM2 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitin-proteasome system is a critical regulator of protein stability and cellular homeostasis. Within this system, deubiquitinating enzymes (DUBs) play a pivotal role by removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a key regulator of the p53-MDM2 tumor suppressor pathway.[1][2][3] Under normal physiological conditions, USP7 primarily deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][2][4][5] This activity maintains low cellular levels of p53. In the context of cancer, where USP7 is often overexpressed, its activity contributes to the suppression of p53's tumor-suppressive functions.[6][7] Small molecule inhibitors of USP7 have been developed to counteract this effect. These inhibitors block the deubiquitinating activity of USP7, leading to the destabilization and degradation of MDM2.[8][9] The subsequent reduction in MDM2 levels results in the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of USP7 inhibitors on the p53-MDM2 pathway, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.

The p53-MDM2 Regulatory Axis and the Role of USP7

The tumor suppressor protein p53 is a transcription factor that plays a central role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[1] The activity and stability of p53 are tightly regulated by the E3 ubiquitin ligase MDM2. MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation by the proteasome.[8][10] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[11]

USP7 is a crucial component of this regulatory network. It can deubiquitinate and stabilize both p53 and MDM2.[10][11] However, under normal, unstressed conditions, USP7 exhibits a higher binding affinity for MDM2, leading to its preferential deubiquitination and stabilization.[1][2][5] This sustained MDM2 activity ensures the continuous degradation of p53, keeping its levels in check.[1]

Mechanism of Action of USP7 Inhibitors

USP7 inhibitors are small molecules designed to block the catalytic activity of the USP7 enzyme. By doing so, they prevent the deubiquitination of USP7 substrates. In the context of the p53-MDM2 pathway, the primary consequence of USP7 inhibition is the increased ubiquitination and subsequent proteasomal degradation of MDM2.[8][9] The reduction in cellular MDM2 levels alleviates the negative regulation of p53, leading to its accumulation and activation.[4][6][8] Activated p53 can then transactivate its target genes, such as CDKN1A (encoding p21) and PUMA, to elicit anti-tumor responses.[8]

Figure 1: Simplified signaling pathway of USP7 in the p53-MDM2 axis under normal conditions and with a USP7 inhibitor.

Quantitative Data on USP7 Inhibitors

The efficacy of USP7 inhibitors has been quantified in numerous preclinical studies. The following tables summarize key data for several representative USP7 inhibitors.

Table 1: In Vitro Activity of Representative USP7 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Effect | Reference |

| FT671 | USP7 | 33 | MM.1S | Blocks proliferation | [12] |

| FT827 | USP7 | ~100-2000 | - | Inhibits USP7 probe reactivity | [8] |

| P22077/P5091 | USP7 | 20,000-40,000 | - | Inhibits USP7 | [8] |

| HBX 41,108 | USP7 | <1000 | - | Inhibits USP7 deubiquitinating activity | [13] |

| PU7-1 | USP7 | 1,800 (MDA-MB-468), 2,800 (BT549) | TNBC cells | Proliferation inhibition | [14] |

| GNE-6776 | USP7 | 27,200 (MCF7, 72h), 31,400 (MCF7, 96h) | Breast cancer cells | Induces apoptosis | [15] |

| Almac4 | USP7 | - | Neuroblastoma cells | Antitumor activity | [6] |

Table 2: Cellular Effects of USP7 Inhibition

| Compound | Cell Line | Concentration | Time (h) | Effect on Protein Levels | Reference |

| FT671 | MM.1S | 10 µM | 0, 2, 4, 8, 24 | Increased p53, Increased MDM2 ubiquitination | [8][12] |

| P5091 | SW480 | - | - | Decreased mutant p53 stability | [16] |

| HBX 41,108 | - | - | - | Stabilized p53, activated p53 target gene transcription | [13] |

| GNE-6776 | A549, H1299 | Various | - | Effects on proliferation, migration, invasion, apoptosis | [17] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of USP7 inhibitors on the p53-MDM2 pathway.

Western Blot Analysis for Protein Levels

Objective: To determine the effect of a USP7 inhibitor on the protein levels of p53, MDM2, and ubiquitinated MDM2.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116 or MM.1S) at a suitable density and allow them to adhere overnight. Treat the cells with the USP7 inhibitor at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

Objective: To assess the interaction between USP7 and MDM2 or p53.

Protocol:

-

Cell Lysis: Lyse cells treated with or without the USP7 inhibitor in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an antibody against the protein of interest (e.g., anti-USP7 or anti-MDM2) overnight at 4°C.

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., anti-MDM2 and anti-p53 if immunoprecipitating USP7).

Cell Viability Assay

Objective: To determine the effect of the USP7 inhibitor on cancer cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the USP7 inhibitor.

-

Incubation: Incubate the cells for a specified period (e.g., 72 or 120 hours).[12]

-

Viability Assessment: Add a viability reagent such as MTT, MTS (e.g., CellTiter-Glo), or resazurin to each well and incubate according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Figure 2: A general experimental workflow for characterizing a USP7 inhibitor.

Conclusion and Future Directions

Inhibition of USP7 represents a promising therapeutic strategy for cancers that retain wild-type p53. By disrupting the USP7-MDM2 interaction, small molecule inhibitors can effectively reactivate the p53 tumor suppressor pathway, leading to cancer cell death. The preclinical data for several USP7 inhibitors demonstrate their potential in this regard. Future research will likely focus on the development of more potent and selective USP7 inhibitors, the identification of predictive biomarkers for patient stratification, and the exploration of combination therapies to enhance anti-tumor efficacy. Understanding the broader impact of USP7 inhibition on other cellular pathways will also be crucial for the successful clinical translation of this therapeutic approach.

References

- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [ouci.dntb.gov.ua]

The Impact of USP7 Inhibition on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a wide array of protein substrates. Through its enzymatic activity, USP7 is deeply implicated in numerous cellular processes, including DNA repair, apoptosis, and epigenetic regulation. Of particular interest to oncology and drug development is its significant influence on cell cycle progression and control. Dysregulation of USP7 activity is a common feature in various malignancies, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the core mechanisms by which USP7 inhibition, exemplified by compounds targeting its activity, impacts cell cycle regulation. While specific data for "Usp7-IN-6" is not extensively available in public literature, this document consolidates findings from studies on other potent and selective USP7 inhibitors to provide a representative understanding of the target class.

Core Signaling Pathways Modulated by USP7 Inhibition

Inhibition of USP7 perturbs the delicate balance of the cell cycle machinery primarily through two well-documented signaling axes: the p53-Mdm2 pathway and the CDK1/PP2A pathway.

The USP7-p53-Mdm2 Axis

Under normal physiological conditions, USP7 deubiquitinates and stabilizes both the tumor suppressor protein p53 and its primary E3 ubiquitin ligase, Mdm2.[1][2][3] However, the interaction between USP7 and Mdm2 is significantly stronger.[2] This leads to a net effect of p53 degradation, allowing for cell cycle progression.

Upon inhibition of USP7, Mdm2 is no longer protected from auto-ubiquitination and is subsequently degraded by the proteasome.[4] This reduction in Mdm2 levels leads to the stabilization and accumulation of p53.[4] Activated p53 then transcriptionally upregulates the expression of cyclin-dependent kinase inhibitor 1 (p21), which in turn binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1/S checkpoint.[5]

The USP7-CDK1-PP2A Axis

Recent studies have uncovered a p53-independent mechanism by which USP7 inhibition can induce cell cycle disruption and apoptosis. This pathway involves the untimely activation of Cyclin-Dependent Kinase 1 (CDK1).[1][5] USP7 interacts with and promotes the cytoplasmic localization of the protein phosphatase 2A (PP2A) complex.[1][5] PP2A is a critical negative regulator of CDK1 activity during interphase.

Inhibition of USP7 leads to the nuclear translocation and inactivation of PP2A.[6] This relieves the inhibitory constraint on CDK1, leading to its widespread and premature activation throughout the cell cycle.[1][5] This unscheduled CDK1 activity results in DNA damage and is toxic to cells, ultimately leading to apoptosis.[5]

Quantitative Data on Cell Cycle Effects of USP7 Inhibition

The following tables summarize representative quantitative data from studies on USP7 inhibitors, demonstrating their impact on cell cycle phase distribution and the expression of key cell cycle regulatory proteins.

Table 1: Effect of USP7 Inhibition on Cell Cycle Phase Distribution in Breast Cancer Cell Lines

| Cell Line | Treatment | % Change in G1 Phase | % Change in S Phase | % Change in G2/M Phase | Reference |

| MCF7 | USP7 siRNA | +5.48% | No significant change | -7.24% | [7] |

| T47D | USP7 siRNA | +5.56% | +3.06% | Not specified | [7] |

Table 2: Effect of USP7 Inhibition on Cell Cycle-Related Protein Levels

| Protein | Effect of USP7 Inhibition | Mechanism | Cell Type (Example) | Reference |

| p53 | Increased | Stabilization due to Mdm2 degradation | HUVECs, MCF7 | [5][7] |

| p21 | Increased | Upregulation by stabilized p53 | HUVECs | [5] |

| Mdm2 | Decreased | Auto-ubiquitination and degradation | HCT116 | [6] |

| Phospho-Histone H3 (Ser10) | Increased | Premature CDK1 activation | HCT-116 | [5][8] |

| MPM-2 (mitotic marker) | Increased | Premature CDK1 activation | HCT-116 | [5][8] |

| CCDC6 | Decreased in M phase | Targeted for degradation by FBXW7 | HeLa | [9] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to assess the impact of USP7 inhibitors on cell cycle regulation.

Western Blot Analysis for Cell Cycle Proteins

-

Cell Lysis: Cells are treated with a USP7 inhibitor or vehicle control for the desired time. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution such as 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, CDK1, phospho-Histone H3).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

Flow Cytometry for Cell Cycle Analysis

-

Cell Harvesting and Fixation: Treat cells with the USP7 inhibitor. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently.[8]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[8]

-

Data Acquisition: Analyze the stained cells on a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait" protein, e.g., USP7 or p53).

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (the "prey" protein, e.g., Mdm2).

Conclusion

Inhibition of USP7 presents a multifaceted approach to disrupting cancer cell proliferation by impinging on critical cell cycle checkpoints. The dual action of stabilizing the p53 tumor suppressor and inducing p53-independent mitotic catastrophe through premature CDK1 activation underscores the therapeutic potential of targeting this deubiquitinase. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the role of USP7 in cell cycle regulation and to advance the development of novel anti-cancer therapies. Future investigations into specific inhibitors like Usp7-IN-6 will be crucial to refine our understanding of their precise mechanisms and clinical applicability.

References

- 1. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 3. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]

- 4. USP7 enforces heterochromatinization of p53 target promoters by protecting SUV39H1 (KMT1A) from MDM2-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of USP7 suppresses advanced glycation end-induced cell cycle arrest and senescence of human umbilical vein endothelial cells through ubiquitination of p53: USP7 inhibits ubiquitination of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Parthenolide inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Synthesis of Usp7-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator in numerous cellular processes, including DNA damage repair, cell cycle progression, and epigenetic modulation. Its role in stabilizing key oncogenic proteins, most notably MDM2, the primary negative regulator of the p53 tumor suppressor, has positioned it as a high-value target for cancer therapy. By inhibiting USP7, it is possible to destabilize MDM2, leading to the accumulation and activation of p53, which in turn can induce apoptosis in cancer cells. This guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Usp7-IN-6, a potent and selective inhibitor of USP7.

Discovery of Usp7-IN-6

Usp7-IN-6 was identified through a focused drug discovery effort aimed at developing novel (hetero)aryl-substituted-piperidinyl derivatives as potent USP7 inhibitors. This discovery is detailed in the patent WO2017212010A1, where Usp7-IN-6 is presented as example 25. The core strategy involved the rational design and synthesis of a library of compounds, which were subsequently screened for their ability to inhibit USP7 enzymatic activity.

The initial screening likely involved high-throughput assays to identify initial hits. These hits then underwent further optimization of their structure-activity relationship (SAR) to enhance potency and selectivity. This iterative process of chemical synthesis and biological testing led to the identification of Usp7-IN-6 as a lead candidate with potent USP7 inhibitory activity in the nanomolar range.

Synthesis of Usp7-IN-6

The chemical synthesis of Usp7-IN-6, as described in patent WO2017212010A1, involves a multi-step synthetic route culminating in the final (hetero)aryl-substituted-piperidinyl scaffold. While the exact, step-by-step protocol from the patent is proprietary, a general outline of the synthesis of similar compounds can be inferred. The synthesis would typically involve the construction of the core piperidinyl ring, followed by the sequential addition of the various aryl and heteroaryl substituents through coupling reactions.

Chemical Properties of Usp7-IN-6:

| Property | Value |

| CAS Number | 2166586-47-4 |

| Molecular Formula | C41H43N7O4S[1] |

| Molecular Weight | 729.89 g/mol [1] |

Biological Activity and Quantitative Data

Usp7-IN-6 has demonstrated potent inhibition of USP7 and significant cytotoxic effects in cancer cell lines. The available quantitative data is summarized below.

Table 1: In Vitro Activity of Usp7-IN-6

| Assay | Cell Line / Target | IC50 | Reference |

| USP7 Inhibition | Purified USP7 Enzyme | 6.8 nM | [1] |

| Cytotoxicity | Z138 Tumor Cells | 1.1 nM | [1] |

Experimental Protocols

The characterization of Usp7-IN-6 would have involved a series of standard and specialized biochemical and cellular assays. The following are detailed methodologies for key experiments typically employed in the evaluation of USP7 inhibitors.

USP7 Enzymatic Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified USP7.

-

Principle: The assay utilizes a fluorogenic substrate, such as Ubiquitin-AMC (Ub-7-amino-4-methylcoumarin), which upon cleavage by USP7, releases the fluorescent AMC molecule. The increase in fluorescence is directly proportional to USP7 activity.[2]

-

Materials:

-

Purified recombinant human USP7 enzyme.

-

Ubiquitin-AMC substrate.

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Usp7-IN-6 (or other test compounds) dissolved in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Procedure:

-

Prepare a serial dilution of Usp7-IN-6 in assay buffer.

-

Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 10 µL of diluted USP7 enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding 5 µL of the Ubiquitin-AMC substrate to each well.

-

Immediately begin kinetic reading of the fluorescence intensity every 60 seconds for 30-60 minutes at 37°C.

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Cellular Viability Assay

This assay assesses the cytotoxic or cytostatic effects of Usp7-IN-6 on cancer cells.

-

Principle: The assay measures the metabolic activity of viable cells. Reagents such as resazurin (AlamarBlue) or tetrazolium salts (MTT) are converted into fluorescent or colored products by metabolically active cells. The amount of product formed is proportional to the number of viable cells.

-

Materials:

-

Z138 tumor cells (or other relevant cell lines).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Usp7-IN-6 dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®, AlamarBlue®).

-

96-well clear-bottom cell culture plates.

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Seed Z138 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of Usp7-IN-6 in complete culture medium.

-

Treat the cells with the diluted compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of USP7 inhibitors like Usp7-IN-6 is the stabilization of the p53 tumor suppressor protein through the destabilization of its E3 ubiquitin ligase, MDM2.[3] USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation. Inhibition of USP7 disrupts this process, leading to the auto-ubiquitination and degradation of MDM2, resulting in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).

Beyond the p53-MDM2 axis, USP7 has a multitude of other substrates involved in various cellular pathways, including DNA damage response, epigenetic regulation, and immune signaling.[4][5] Therefore, the anti-cancer effects of Usp7-IN-6 may be pleiotropic.

Visualizations

Caption: The USP7-p53-MDM2 signaling pathway and the mechanism of action of Usp7-IN-6.

Caption: A generalized workflow for the discovery and characterization of Usp7-IN-6.

Conclusion

Usp7-IN-6 is a potent, nanomolar inhibitor of USP7 with significant anti-tumor cell activity. Its discovery provides a valuable chemical probe for further elucidating the complex biology of USP7 and a promising scaffold for the development of novel anticancer therapeutics. The detailed experimental protocols and understanding of its mechanism of action within key signaling pathways, as outlined in this guide, serve as a foundation for future research and drug development efforts targeting the deubiquitinating enzyme USP7. Further studies are warranted to explore the full therapeutic potential of Usp7-IN-6, including its in vivo efficacy, pharmacokinetic profile, and selectivity against a broader panel of deubiquitinases.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of Ubiquitin-Specific Protease 7 (USP7): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating a multitude of cellular processes.[1][2] By removing ubiquitin moieties from substrate proteins, USP7 modulates their stability, localization, and activity, thereby influencing critical pathways such as the DNA damage response (DDR), cell cycle progression, apoptosis, and immune surveillance.[1][2][3] Its dysregulation is frequently implicated in the pathogenesis of various diseases, most notably cancer, making it a compelling therapeutic target for drug discovery and development.[1][4][5] This technical guide provides a comprehensive overview of the core biological functions of USP7, its key substrates and interacting partners, and its involvement in major signaling pathways. Detailed experimental protocols for studying USP7 and quantitative data on its enzymatic activity and expression are also presented to facilitate further research in this field.

Core Functions and Substrate Recognition

USP7 is a cysteine protease that specifically cleaves isopeptide bonds between ubiquitin and its target proteins.[1] Its enzymatic activity is crucial for rescuing proteins from proteasomal degradation, thereby controlling their cellular abundance and function.[6][7] The structure of USP7 comprises an N-terminal TRAF-like domain, a central catalytic domain, and a C-terminal region containing five ubiquitin-like (UBL) domains.[8] The TRAF-like domain is primarily responsible for substrate recognition, binding to specific motifs on its target proteins.[8]

USP7's substrate repertoire is vast and diverse, encompassing proteins involved in a wide array of cellular functions. This broad substrate specificity underscores the multifaceted role of USP7 in maintaining cellular homeostasis.

Role in DNA Damage Response and Genome Stability

A critical function of USP7 lies in its intricate involvement in the DNA Damage Response (DDR), a complex network of pathways that detect and repair DNA lesions to maintain genomic integrity.[1][9] USP7 regulates the stability of numerous key DDR proteins, thereby influencing various repair mechanisms.

-

Double-Strand Break (DSB) Repair: USP7 is physically associated with the MRE11-RAD50-NBS1 (MRN) complex and the mediator of DNA damage checkpoint protein 1 (MDC1).[10] It deubiquitinates and stabilizes MDC1, which is essential for the recruitment of downstream repair factors like 53BP1 and BRCA1 to the sites of DNA damage.[10] USP7 also stabilizes RNF168, a crucial E3 ubiquitin ligase in the DDR signaling cascade.[11]

-

Nucleotide Excision Repair (NER): USP7 participates in NER by preventing the degradation of Xeroderma Pigmentosum Complementation Group C (XPC) protein, a key factor in recognizing DNA lesions.[9]

-

Translesion Synthesis (TLS): USP7 influences the monoubiquitination of PCNA by stabilizing Rad18, a key regulator of the DNA damage bypass pathway.[1]

The central role of USP7 in maintaining genome stability is further highlighted by its interactions with various checkpoint proteins and regulators of DNA replication.[12]

Regulation of the p53 Tumor Suppressor Pathway

One of the most extensively studied functions of USP7 is its regulation of the p53 tumor suppressor pathway. p53 is a critical transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence.[3] The stability and activity of p53 are tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[3]

USP7 deubiquitinates and stabilizes both p53 and MDM2.[6][13] Under normal physiological conditions, USP7 predominantly deubiquitinates MDM2, leading to its stabilization and subsequent degradation of p53, thereby keeping p53 levels low.[13] However, in response to cellular stress, the substrate preference of USP7 can shift towards p53, leading to its stabilization and the activation of p53-mediated responses.[12] This dual regulatory role places USP7 at a critical juncture in the p53-MDM2 axis, making it a key determinant of cell fate.[4][6]

Involvement in Immune Regulation

Emerging evidence has established USP7 as a significant regulator of the immune response. It influences both innate and adaptive immunity through its interactions with key signaling molecules.[4][14]

-

T-Regulatory Cells (Tregs): USP7 stabilizes the transcription factor Foxp3, a master regulator of Treg function.[1] Tregs play a crucial role in maintaining immune tolerance and suppressing anti-tumor immunity.[4] Inhibition of USP7 can impair Treg function, thereby enhancing anti-tumor immune responses.[4]

-

NF-κB Signaling: USP7 can deubiquitinate components of the NF-κB signaling pathway, a central regulator of inflammation and immunity.[15]

-

Macrophage Polarization: USP7 has been shown to be highly expressed in M2-type tumor-associated macrophages (TAMs), and its inhibition can promote their transition to the anti-tumoral M1 phenotype.[14]

-

Innate Immune Signaling: USP7 can interact with and stabilize MyD88, a key adaptor protein in Toll-like receptor (TLR) signaling, thereby enhancing innate immune responses.[16]

Role in Cancer

Given its central role in fundamental cellular processes such as cell cycle control, apoptosis, and DNA repair, it is not surprising that USP7 is frequently dysregulated in cancer.[1][6] Overexpression of USP7 has been observed in a variety of human cancers, including non-small cell lung cancer, hepatocellular carcinoma, and oral squamous cell carcinoma, and often correlates with poor prognosis.[17][18][19]

USP7 contributes to tumorigenesis through several mechanisms:

-

Inactivation of Tumor Suppressors: By promoting the degradation of p53 via MDM2 stabilization, USP7 can suppress a key anti-cancer defense mechanism.[4][6]

-

Stabilization of Oncoproteins: USP7 can deubiquitinate and stabilize various oncoproteins, promoting cancer cell proliferation and survival.

-

Drug Resistance: Increased USP7 expression has been linked to resistance to chemotherapy and targeted therapies.[4][9]

The multifaceted role of USP7 in cancer has made it an attractive target for the development of novel anti-cancer therapies.[1][5]

Quantitative Data

Table 1: Kinetic Parameters of USP7 Enzymatic Activity

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ubiquitin-AMC | 1.2 ± 0.2 | 0.045 ± 0.002 | 3.75 x 104 | [10] |

| p53Ub | N/A | N/A | N/A | [14] |

Note: Kinetic parameters can vary depending on the specific USP7 construct, substrate, and assay conditions.

Table 2: IC50 Values of Selected USP7 Inhibitors

| Inhibitor | IC50 (µM) | Assay | Reference |

| P5091 | 4.2 (EC50) | Cellular Assay | [19] |

| HBX 41108 | ~6 | Diubiquitin cleavage assay | [20] |

| NSC 697923 | <0.2 | Diubiquitin cleavage assay | [20] |

| BAY 11-7082 | <0.2 | Diubiquitin cleavage assay | [20] |

| FT671 | 0.009 | Biochemical Assay | [21] |

Table 3: USP7 Expression in Cancer Tissues

| Cancer Type | Upregulation in Tumor vs. Normal Tissue | Correlation with Poor Prognosis | Reference |

| Non-Small Cell Lung Cancer (Squamous Cell & Large Cell) | Yes | Yes | [17] |

| Hepatocellular Carcinoma | Yes | Yes | [13][18] |

| Oral Squamous Cell Carcinoma | Yes | Yes | [18] |

| Epithelial Ovarian Cancer | Yes (in a subset) | Yes | [22] |

| Cervical Cancer | Yes | Yes | [23] |

Experimental Protocols

In Vitro Deubiquitination Assay (Ubiquitin-AMC)

This assay measures the deubiquitinating activity of USP7 by monitoring the cleavage of a fluorogenic substrate, ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-AMC substrate (e.g., from Boston Biochem)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of the USP7 inhibitor in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer (or inhibitor dilution) to each well.

-

Add 25 µL of recombinant USP7 (e.g., 5 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of Ub-AMC substrate (e.g., 1 µM final concentration) to each well.

-

Immediately start monitoring the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.

-

For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

Immunoprecipitation (IP) of USP7 and Interacting Proteins

This protocol describes the immunoprecipitation of USP7 to identify and study its interacting partners.

Materials:

-

Cell lysate from cells expressing the protein of interest

-

Anti-USP7 antibody (or antibody against the protein of interest)

-

Protein A/G agarose or magnetic beads

-

IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

-

Wash Buffer: IP Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)

-

SDS-PAGE sample buffer

Procedure:

-

Lyse cells in ice-cold IP Lysis Buffer and clear the lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-USP7) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-